4-Tert-butyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3-nitrobenzenesulfonamide is a chemical compound utilized in various synthetic and analytical chemistry applications. Its distinct features, including the tert-butyl group and the nitrobenzenesulfonamide moiety, contribute to its unique chemical and physical properties.
Synthesis Analysis
This compound can be synthesized from primary amines through a smooth alkylation process using the Mitsunobu reaction or conventional methods, resulting in N-alkylated sulfonamides with near quantitative yields. These sulfonamides can be deprotected via Meisenheimer complexes upon treatment with thiolates, yielding secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).
Molecular Structure Analysis
The molecular structure of related nitrobenzenesulfonamide compounds has been extensively analyzed through methods like X-ray crystallography. These analyses reveal how the nitro and tert-butyl groups impact the overall conformation and stability of the molecule's structure, contributing to its chemical reactivity and interactions (Gholivand et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the nitro group for further functionalization. Its chemical properties, including reactivity towards nucleophiles and electrophiles, have been demonstrated in the synthesis of complex nitrogenous heterocycles and other organic transformations (Kisseljova, Smyslová, & Krchňák, 2014).
Physical Properties Analysis
Studies have detailed the physical properties of nitrobenzenesulfonamides, including melting points, solubility, and crystal structure, providing insight into how these characteristics are influenced by substitutions on the benzene ring. These properties are crucial for determining the compound's suitability in various applications (Karabacak, Emel Postalcilar, & M. Cinar, 2012).
Scientific Research Applications
1. Application in SNAAP Alkylations
4-Tert-butyl-3-nitrobenzenesulfonamide has been utilized in the field of synthetic organic chemistry, particularly in SNAAP alkylations (substitution, nucleophilic of acids, alcohols, and phenols). The compound has been involved in the creation of a stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, which is effective in ethylating various acids, alcohols, and phenols. The sulfonimidate alkylating agent involved is noted for its chemoselectivity, preferring oxygen over nitrogen and sulfur. Additionally, the sulfonamide byproduct of alkylation can be recycled to sulfonimidate, enhancing the efficiency of the process (Maricich et al., 2013).
2. Stability and Solubility in Phthalocyanine Synthesis
In the synthesis of iron phthalocyanine, 4-tert-butylbenzenesulfonamide has been used as a substituent, significantly influencing the solubility and stability of the compound. The resultant phthalocyanine showcased remarkable stability under oxidative conditions and was employed in the oxidation of olefins, such as cyclohexene and styrene, leading to the production of valuable organic compounds (Işci et al., 2014).
3. Role in Electrochemical Reactions
The reduction behavior of various nitrobenzenesulfonamides, including this compound, has been explored in electrochemical settings. The compound's behavior during the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N,N-dimethylformamide has been documented, revealing insights into the electrochemical properties and potential applications in synthetic methodologies (Zanoni & Stradiotto, 1991).
4. Versatility in Amine Preparation and Protection
This compound demonstrates versatility in the preparation and protection of amines. Its utility in the smooth alkylation of primary amines, leading to the formation of secondary amines through efficient deprotection mechanisms, has been highlighted. This showcases its potential as a valuable reagent in synthetic chemistry for the preparation and manipulation of amine compounds (Fukuyama et al., 1995).
Safety and Hazards
4-Tert-butyl-3-nitrobenzenesulfonamide is classified as a hazardous substance . It has the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-tert-butyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3,(H2,11,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJVCLBOLUALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.